molecular formula C15H23N3O4S B1682569 Sulpiride CAS No. 15676-16-1

Sulpiride

Cat. No. B1682569
CAS RN: 15676-16-1
M. Wt: 341.4 g/mol
InChI Key: BGRJTUBHPOOWDU-UHFFFAOYSA-N
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Description

Sulpiride is an antipsychotic medication used to treat schizophrenia . It’s important to use this medication exactly as prescribed and to inform your doctor of other medications you are taking because sulpiride can cause interaction effects .


Synthesis Analysis

Sulpiride has selective dopaminergic blocking activity and is a substituted benzamide antipsychotic drug playing a prominent role in the treatment of schizophrenia . The molecular modeling studies were conducted to define the molecular profile of sulpiride and sulpiride-receptor interactions . Polymeric nanoparticles with chitosan were synthesized, having the advantage of slow/controlled drug release, to improve drug solubility and stability, to enhance utility and reduce toxicity .


Molecular Structure Analysis

Sulpiride is a member of the class of benzamides obtained from formal condensation between the carboxy group of 2-methoxy-5-sulfamoylbenzoic acid and the primary amino group of (1-ethylpyrrolidin-2-yl)methylamine . Its molecular formula is C15H23N3O4S .


Chemical Reactions Analysis

Sulpiride is associated with extrapyramidal syndromes (EPS) and hyperprolactinemia . The potential risk could be as high as that induced by haloperidol and amisulpride, respectively .


Physical And Chemical Properties Analysis

Sulpiride has a molecular weight of 341.4 g/mol . Its solubility is 68 mg/mL in DMSO .

Scientific Research Applications

Placental Transport Mechanism

Sulpiride, an antipsychotic drug for schizophrenia, depression, and other psychological disorders, can cross the human placenta. Research indicates that human organic cation transporter (hOCT) 3, human multidrug resistance protein (hMDR) 1, and human breast cancer resistance protein (hBCRP) are involved in its transport across the blood-placenta barrier. These transporters mediate the uptake and efflux of sulpiride in the placenta, suggesting their significant role in fetal exposure to the drug (Bai et al., 2017).

Enhancing Oral Bioavailability

A study aimed to enhance sulpiride's oral bioavailability through fast disintegrating tablets, showing a significant increase in maximum concentration and area under the curve compared to the commercial product. This research suggests a promising approach for improving sulpiride's oral effectiveness (Tawfeek et al., 2020).

Renal Transport

Sulpiride is primarily excreted unchanged in urine, indicating the involvement of transporters in its renal excretion. Studies show sulpiride as a substrate for various transporters like hOCTN1, hOCTN2, hOCT2, hMATE1, and hMATE2-K. These transporters contribute to the renal transfer of sulpiride, playing a crucial role in its pharmacokinetics (Li et al., 2017).

Structural and Spectroscopic Analysis

Research on sulpiride's structural and vibrational behaviors is vital for understanding its clinical application in treating psychiatric disorders. Studies using density functional theory and spectroscopic techniques provide insights into its conformational and vibrational characteristics (Kecel-Gunduz et al., 2015).

Nanocomposite Formulations for Enhanced Delivery

A study exploring hybrid lipid-polysaccharide nanocomposites for sulpiride delivery showed significant improvements in intestinal permeation and oral bioavailability. These nanocomposites offer a promising integrated platform for effective depressive disorder therapy (Mohyeldin et al., 2021).

Binding to Serum Albumins

Investigating sulpiride's interaction with human serum albumin (HSA) and bovine serum albumin (BSA) through fluorescence quenching techniques revealed that sulpiride forms complexes with both albumins. This study contributes to the understanding of sulpiride's pharmacokinetics and distribution in the body (Fragoso et al., 2016).

Safety And Hazards

Sulpiride is associated with an increased risk of EPS and hyperprolactinemia . It is also associated with the increased use of additional drugs for managing adverse effects, including stomatological, dermatological, and musculoskeletal or joint side effects, constipation, and pneumonia .

Future Directions

Sulpiride could find its specific therapeutic role in elderly patients with schizophrenia, as it shows a good margin of safety between therapeutic dosages and toxic concentrations, and its low incidence of extrapyramidal adverse effects . Additionally, our study provides grounds for future investigations into the associations between sulpiride and the increased use of additional drugs for managing adverse effects .

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042574
Record name Sulpiride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulpiride
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Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L
Record name SID11532906
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Sulpiride
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects.
Record name Sulpiride
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Product Name

Sulpiride

CAS RN

15676-16-1
Record name (±)-Sulpiride
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Record name Sulpiride
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Record name SULPIRIDE
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Record name Sulpiride
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Melting Point

178 °C
Record name Sulpiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00391
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulpiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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